Ivabradine-d3
Description
Properties
CAS No. |
1217977-70-2 |
|---|---|
Molecular Formula |
C27H33D3N2O5 |
Molecular Weight |
471.60 |
Appearance |
white powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
155974-00-8 (unlabelled) |
Synonyms |
3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino-d3]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-on |
tag |
Ivabradine |
Origin of Product |
United States |
Fundamental Principles of Isotopic Labeling in Medicinal Chemistry and Pharmacology
Isotopic labeling is a technique that leverages the existence of isotopes—atoms of the same element that have the same number of protons but a different number of neutrons. musechem.com In pharmaceutical research, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. symeres.com The core principle lies in synthesizing a drug molecule or its precursor with one or more of these heavier isotopes. symeres.com
Because the labeled compound is chemically almost identical to its unlabeled counterpart, it participates in the same biological pathways. medchemexpress.com However, its increased mass allows it to be distinguished and quantified using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org This enables researchers to gain detailed insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for evaluating its efficacy and safety. musechem.com
Advantages of Deuterium Labeling for Mechanistic and Quantitative Studies
Deuterium (B1214612), a stable isotope of hydrogen, offers several distinct advantages in pharmaceutical research. musechem.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference can lead to a phenomenon known as the kinetic isotope effect (KIE), where reactions that involve the breaking of a C-H bond proceed at a slower rate when deuterium is substituted for hydrogen. symeres.com
This effect is particularly useful for:
Mechanistic Studies: By strategically placing deuterium atoms at sites of metabolic activity, researchers can elucidate the mechanisms of drug metabolism. symeres.com A slower rate of metabolism at a deuterated position can pinpoint the specific enzymes and pathways involved.
Quantitative Analysis: Deuterium-labeled compounds are widely used as internal standards in quantitative mass spectrometry-based assays. nih.gov Because they behave nearly identically to the unlabeled drug during sample preparation and analysis but are distinguishable by their mass, they allow for highly accurate and precise quantification of the drug in biological samples like plasma or tissue. nih.govacs.org
Improving Pharmacokinetic Properties: In some cases, deuterium labeling at a site of rapid metabolism can slow down the drug's clearance from the body, leading to a longer half-life and more consistent systemic exposure. medchemexpress.com
Overview of Ivabradine D3: Context and Research Significance
Synthetic Routes for Deuterium Incorporation into Ivabradine
The introduction of deuterium into the ivabradine molecule requires strategic synthetic planning to ensure high isotopic enrichment at specific molecular positions.
Strategies for Regioselective Deuteration
The most common and commercially available form of deuterated ivabradine is this compound, where the three deuterium atoms are located on the N-methyl group. caymanchem.comlgcstandards.com This specific placement is advantageous as this part of the molecule is less likely to undergo metabolic cleavage compared to other positions, thus maintaining the integrity of the internal standard during biological sample analysis. The synthesis of Ivabradine-d6 has also been reported, indicating that multiple sites can be deuterated. medchemexpress.combiomol.com
The selection of the deuteration site is critical. For instance, in the development of an analytical method for ivabradine and its major metabolite, N-desmethylivabradine, a d3-labeled ivabradine was used as the internal standard. nih.gov This highlights the importance of placing the deuterium atoms on a stable part of the molecule that is retained in the primary analyte of interest.
Precursor Chemistry and Reaction Pathways
The synthesis of this compound typically involves the use of a deuterated precursor. A common method is to utilize deuterated methyl iodide (CD3I) or a similar deuterated methylating agent. The synthesis would likely proceed by reacting a suitable N-desmethyl precursor of ivabradine with the deuterated methylating agent.
The general synthesis of ivabradine involves the coupling of two key intermediates: (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine and a 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one derivative with a propyl side chain. google.comwipo.int To produce this compound, the N-methylation step is performed using a deuterated reagent.
For example, a plausible synthetic route would involve the following key transformation:
N-alkylation: The secondary amine of an appropriate ivabradine precursor is reacted with a trideuteriomethylating agent, such as trideuteriomethyl iodide (CD3I), in the presence of a base to yield the final this compound product.
The synthesis of the non-deuterated precursors themselves is a multi-step process. For instance, 7,8-dimethoxy-1,3-dihydro-2H-3-benzo-aza-2-ketone is a known precursor for ivabradine. google.com
Yield Optimization and Scale-Up Considerations
While specific yield data for the synthesis of this compound is not extensively published in publicly available literature, general principles of synthetic chemistry for yield optimization and scale-up would apply. These include:
Reaction Condition Optimization: Fine-tuning parameters such as temperature, reaction time, solvent, and the choice of base can significantly impact the yield of the N-alkylation reaction.
Purification: Efficient purification methods, such as column chromatography or recrystallization, are crucial to isolate the high-purity this compound required for its use as an internal standard. google.com
Scale-Up: Transitioning from a laboratory-scale synthesis to a larger scale for commercial production requires careful consideration of reaction kinetics, heat transfer, and mixing to maintain yield and purity. researchgate.net The development of robust and scalable synthetic routes is an active area of research in pharmaceutical chemistry. researchgate.net
Advanced Spectroscopic Characterization of this compound
Rigorous analytical characterization is essential to confirm the identity, purity, and exact location of the deuterium atoms in the this compound molecule.
High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Confirmation
High-resolution mass spectrometry (HRMS) is a fundamental technique for the analysis of deuterated compounds. It provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula and the determination of isotopic purity.
For this compound hydrochloride, the expected molecular formula is C27H34D3ClN2O5. The measured mass would be compared to the theoretical exact mass to confirm the incorporation of three deuterium atoms. Commercial suppliers of this compound report high isotopic purity, often ≥98% or ≥99% deuterated forms. caymanchem.comscbt.com
Table 1: Key Mass Spectrometry Data for this compound Hydrochloride
| Parameter | Value | Reference |
| Molecular Formula | C27H34D3ClN2O5 | |
| Molecular Weight | 508.06 g/mol | glpbio.cn |
| Exact Mass | 507.2579 | lgcstandards.com |
| Isotopic Purity | ≥98% | scbt.com |
The mass spectrum of this compound would show a molecular ion peak corresponding to the mass of the deuterated molecule. The fragmentation pattern can also provide structural information, although it is often complex for molecules of this size. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the position of deuterium atoms in a molecule. While ¹H NMR is used to observe protons, ²H (deuterium) NMR can be used to directly observe the deuterium nuclei. sigmaaldrich.com
In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly diminished, providing strong evidence for successful deuteration at that position. The integration of the remaining proton signals would be consistent with the rest of the ivabradine structure.
²H NMR provides direct evidence of the location of deuteration. A single resonance in the ²H NMR spectrum of this compound would confirm that all three deuterium atoms are in the same chemical environment, which is consistent with their placement on the N-methyl group. The chemical shift of this signal would correspond to the expected shift for a methyl group attached to a nitrogen atom in this specific molecular context. nih.gov
¹³C NMR spectroscopy can also be used to confirm the deuteration. The carbon atom of the CD3 group will show a characteristic multiplet signal due to coupling with the deuterium atoms (a triplet of triplets in the simplest case, often appearing as a multiplet), and its chemical shift will be slightly different from that of a CH3 group due to the isotopic effect. researchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Deuterium Effects
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the structural confirmation of this compound and for analyzing the effects of deuterium substitution. The spectra provide a molecular fingerprint, allowing for the identification of functional groups and the study of conformational features. researchgate.netgoogle.com
The primary effect of deuteration on the vibrational spectrum is the isotopic shift of C-D bond vibrations to lower frequencies (wavenumbers) compared to their corresponding C-H vibrations. This phenomenon is a direct consequence of the increased mass of deuterium relative to protium, as described by the harmonic oscillator model where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.
Key Deuterium Effects in the Vibrational Spectrum of this compound:
C-D Stretching: The most noticeable change is the appearance of C-D stretching vibrations. While C-H stretching bands typically appear in the 2800–3000 cm⁻¹ region, the C-D stretching bands of the methyl-d3 group are expected to shift to approximately 2000–2250 cm⁻¹.
Bending Vibrations: Similarly, the bending (scissoring, wagging, twisting, and rocking) vibrations of the N-CD₃ group will also shift to lower wavenumbers compared to the N-CH₃ group in native Ivabradine.
| Vibrational Mode | Typical Wavenumber Range (Ivabradine) | Expected Wavenumber Range (this compound) | Technique |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | 3000-3100 cm⁻¹ | FTIR, Raman |
| Aliphatic C-H Stretch | 2850-2970 cm⁻¹ | 2850-2970 cm⁻¹ | FTIR, Raman |
| N-CH₃ Stretch | ~2820 cm⁻¹ | Not Present | FTIR, Raman |
| N-CD₃ Stretch | Not Present | ~2050-2250 cm⁻¹ | FTIR, Raman |
| C=O Stretch (Lactam) | ~1650 cm⁻¹ | ~1650 cm⁻¹ | FTIR |
| Aromatic C=C Stretch | 1500-1600 cm⁻¹ | 1500-1600 cm⁻¹ | FTIR, Raman |
| C-O Stretch (Ether) | 1200-1260 cm⁻¹ | 1200-1260 cm⁻¹ | FTIR |
Chromatographic Purity Assessment of Synthesized this compound
The assessment of chromatographic purity is a critical step to ensure that synthesized this compound is suitable for its intended use as an internal standard. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for this purpose. ijpsr.comakjournals.com These methods are designed to separate the main compound from any process-related impurities, degradation products, and, crucially, from any residual non-deuterated Ivabradine. rsc.orgakjournals.com
A validated stability-indicating HPLC or UPLC method is typically employed. researchgate.net The use of a mass spectrometry (MS) detector, as in LC-MS/MS, is particularly advantageous as it can differentiate and quantify compounds based on their mass-to-charge ratios, confirming the isotopic purity of this compound. nih.govchinjmap.com
The development of a robust chromatographic method involves optimizing several parameters to achieve efficient separation. akjournals.com
Typical Chromatographic Conditions for Purity Assessment:
Stationary Phase (Column): Reversed-phase columns, such as C18 or Phenyl columns, are commonly used for the separation of Ivabradine and its related substances. rsc.orgresearchgate.netajptonline.com
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is frequently employed to resolve complex mixtures of impurities. akjournals.comnih.gov
Detector: A UV detector set at a wavelength where Ivabradine exhibits strong absorbance (e.g., ~285-287 nm) is standard. researchgate.netajptonline.com For definitive identification and isotopic analysis, a tandem mass spectrometer (MS/MS) is used, monitoring the specific parent-to-product ion transitions for both Ivabradine and this compound. nih.govchinjmap.com
Purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram. For use as an internal standard, the isotopic purity should be high (typically >98%) to ensure accurate quantification of the target analyte. caymanchem.com
| Parameter | Method 1 (HPLC) | Method 2 (UPLC-MS/MS) | Method 3 (HPLC) |
| Column | Zorbax phenyl rsc.org | Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) chinjmap.com | Phenomenex Kinetex C18 (150 × 4.6 mm, 5 μm) researchgate.net |
| Mobile Phase | Gradient: 0.075% trifluoroacetic acid, acetonitrile, and methanol (B129727) rsc.org | Gradient: Water (0.1% formic acid) and acetonitrile chinjmap.com | Isocratic: 10 mM ammonium acetate buffer (pH 6.0) and methanol (50:50 v/v) researchgate.net |
| Flow Rate | 1.5 mL/min rsc.org | 0.4 mL/min chinjmap.com | 1.0 mL/min researchgate.net |
| Detector | PDA (285 nm) & QDa (positive scan) rsc.org | Tandem MS (ESI+) chinjmap.com | UV (285 nm) researchgate.net |
| Internal Standard | - | This compound (for Ivabradine analysis) nih.gov | - |
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
The development of robust LC-MS/MS methods is a multi-step process involving the careful optimization of sample extraction, chromatographic separation, and mass spectrometric detection. For Ivabradine, a significant challenge is its separation from metabolites, particularly dehydro Ivabradine, which differs by only one atomic mass unit and can interfere with accurate quantification if not chromatographically resolved. biopharmaservices.com The use of this compound as an internal standard is a common strategy to ensure the reliability of the assay. nih.govnih.gov Method validation is performed according to regulatory guidelines, such as those from the European Medicines Agency (EMA) and the Food and Drug Administration (FDA), to confirm linearity, accuracy, precision, and sensitivity. nih.govnih.gov
Effective sample preparation is essential to remove interfering substances from the biological matrix (e.g., plasma, urine) and to concentrate the analyte before LC-MS/MS analysis. researchgate.net The primary techniques employed for Ivabradine analysis are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net For the analysis of Ivabradine, a single liquid-liquid extraction step from human plasma has been effectively used. nih.gov In one validated UPLC-MS/MS method, Ivabradine, along with other cardiovascular drugs, was extracted from 200µL of human plasma using ethyl acetate. nih.gov This method utilized this compound as the internal standard to ensure accuracy. nih.gov Another study employed acetonitrile for the LLE of Ivabradine hydrochloride from plasma. austinpublishinggroup.com The selection of the organic solvent is a critical step, with various solvents being tested to achieve the highest recovery of the analyte. researchgate.netaustinpublishinggroup.com
Interactive Table: LLE Methodologies for Ivabradine Analysis
| Analyte(s) | Internal Standard | Biological Matrix | Extraction Solvent | Reference |
|---|---|---|---|---|
| Ivabradine, Reboxetine, Metoprolol (B1676517) | This compound, Reboxetine-d5, Metoprolol-d7 | Human Plasma | Ethyl acetate | nih.gov |
SPE is a highly selective sample preparation method that isolates analytes from a complex matrix by partitioning them between a solid and a liquid phase. researchgate.net This technique is widely used for the analysis of Ivabradine and its metabolites from human plasma. nih.govnih.gov The choice of the SPE cartridge, which contains the solid sorbent, is crucial for obtaining good recovery and clean extracts. For Ivabradine, mixed-mode or hydrophilic-lipophilic balance (HLB) cartridges are often employed. nih.govresearchgate.net One validated method for the simultaneous determination of Ivabradine and six of its metabolites in human plasma used an automated SPE system with Oasis HLB cartridges. nih.govresearchgate.net Another sensitive LC-MS/MS-ESI method also utilized SPE to extract Ivabradine and its internal standard from human plasma. nih.gov
Interactive Table: SPE Protocols for Ivabradine Analysis
| Analyte(s) | Internal Standard | Biological Matrix | SPE Cartridge Type | Reference |
|---|---|---|---|---|
| Ivabradine and six metabolites | Not specified in abstract | Human Plasma | Oasis HLB | nih.govresearchgate.net |
| Ivabradine | Unspecified IS | Human Plasma | Not specified in abstract | nih.gov |
Chromatographic separation is paramount for distinguishing Ivabradine from its metabolites and endogenous plasma components prior to detection by mass spectrometry. biopharmaservices.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique used. researchgate.net
The selection of the stationary phase, or column chemistry, is a critical factor in achieving the desired separation. For Ivabradine analysis, various reversed-phase columns have been successfully implemented. C18 (octadecyl silane) columns are frequently used due to their hydrophobic nature, which provides good retention for molecules like Ivabradine. nih.govnih.govaustinpublishinggroup.com For instance, a Waters X-Bridge® C18 and a BEH C18 column have been used in validated methods. biopharmaservices.comnih.govnih.gov In addition to C18, other column chemistries such as C8 (octyl silane) and Phenyl have also been employed. nih.govresearchgate.netrsc.org The choice depends on the specific separation requirements, including the need to resolve Ivabradine from its structurally similar metabolites. biopharmaservices.comrsc.org
Interactive Table: Reversed-Phase Columns Used in Ivabradine Analysis
| Column Name | Chemistry | Dimensions | Reference |
|---|---|---|---|
| Waters ACQUITY BEH | C18 | 50 mm × 2.1 mm, 1.7 µm | nih.govamazonaws.com |
| Agilent Eclipse XDB | C8 | 150 × 4.6 mm, 5 µm | nih.gov |
| Waters, X-Bridge | C18 | 150 × 4.6 mm, 3.5 µm | nih.gov |
| Agilent | C18 | 25 cm x 4.6 mm, 5µm | austinpublishinggroup.com |
| Zorbax | Phenyl | Not specified in abstract | rsc.org |
Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve a robust separation of Ivabradine and its various metabolites within a reasonable run time. researchgate.net The mobile phase typically consists of an aqueous component (often containing a buffer like ammonium acetate or an acid like formic acid) and an organic modifier such as acetonitrile or methanol. nih.govrsc.org For example, a gradient elution using a mixture of water and methanol, both containing 2mM ammonium acetate, was used to separate Ivabradine, reboxetine, and metoprolol. nih.gov Another study developed a gradient RP-HPLC method by optimizing factors including the initial and final concentrations of acetonitrile and the gradient time to separate Ivabradine from eleven impurities. researchgate.net While gradient elution is common, some methods have successfully employed isocratic elution (constant mobile phase composition) for simpler applications. nih.govnih.gov
Interactive Table: Elution Strategies for Ivabradine Analysis
| Elution Type | Mobile Phase Components | Flow Rate | Total Run Time | Reference |
|---|---|---|---|---|
| Gradient | Water with 2mM ammonium acetate; Methanol with 2mM ammonium acetate | Not Specified | 4.5 min | nih.gov |
| Isocratic | 0.1% formic acid-methanol (60:40, v/v) | 1.0 mL/min | 4.5 min | nih.gov |
| Isocratic | Acetonitrile-water with 0.1% orthophosphoric acid (30:70 v/v) | 1.0 mL/min | 5 min | nih.gov |
| Gradient | 0.075% trifluoroacetic acid, acetonitrile, methanol | 1.5 mL/min | Not Specified | rsc.org |
Reversed-Phase Column Chemistry Selection
Mass Spectrometric Detection Parameters
The success of an LC-MS/MS method relies heavily on the optimization of mass spectrometric parameters to ensure sensitivity, specificity, and reproducibility.
For the analysis of ivabradine and its deuterated internal standard, this compound, the positive ion electrospray ionization (ESI+) mode is consistently employed. rsc.orgnih.govnih.gov This is due to the chemical structure of ivabradine, which contains tertiary amine groups that are readily protonated to form positive ions. Optimization of ESI parameters is crucial for maximizing the generation of the desired protonated molecular ions, ([M+H]^+). Key parameters that are typically fine-tuned include the electrospray voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature. For instance, in a method for the simultaneous quantification of ivabradine and its metabolite, optimized ESI conditions included a drying gas temperature of 325°C and a gas flow of 12 L/min.
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), provides the high selectivity and sensitivity required for bioanalytical quantification. This technique involves the selection of a specific precursor ion (typically the protonated molecule, ([M+H]^+)) in the first quadrupole, fragmentation of this ion in the collision cell, and detection of a specific product ion in the third quadrupole.
For unlabeled ivabradine, the most commonly reported SRM transition is the fragmentation of the precursor ion at a mass-to-charge ratio (m/z) of 469.2 to a prominent product ion at m/z 177.2. rsc.orgresearchgate.net The selection of the precursor ion for this compound, which has a molecular weight approximately 3 Daltons higher than ivabradine, would theoretically be m/z 472.2. However, the specific SRM transition for this compound is not consistently reported across published literature, as it is often optimized on a per-instrument and per-method basis. In studies utilizing d3-ivabradine, it is noted that characteristic product ions from the collision-induced dissociation of the deuterium-labeled drug were used for quantification without specifying the exact transition. nih.gov
Collision energy (CE) is a critical parameter that is optimized to maximize the abundance of the desired product ion. The optimal CE is dependent on the specific instrument and the transition being monitored. For the related compound Ivabradine-d6, a different deuterated analog, a transition of m/z 644.37 → 130.41 has been reported. nih.gov The tuning of these parameters is a fundamental step in method development to achieve the highest selectivity and sensitivity.
Table 1: Example of SRM Transitions for Ivabradine and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Ivabradine | 469.2 | 177.2 | rsc.org |
| N-desmethylivabradine | 455.2 | 262.2 | rsc.org |
| Ivabradine-d6 | 644.37 | 130.41 | nih.gov |
Electrospray Ionization (ESI) Mode Optimization
Role of this compound as an Internal Standard in Quantification
The use of a SIL-IS like this compound is the preferred approach in quantitative bioanalysis to correct for potential inconsistencies during the analytical process.
Biological matrices such as plasma are complex and can interfere with the ionization of the target analyte, a phenomenon known as matrix effect. This can lead to ion suppression or enhancement, causing inaccurate quantification. This compound is an ideal internal standard because it co-elutes with the unlabeled analyte (ivabradine) and experiences nearly identical matrix effects. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement is effectively normalized. In a validated method for the simultaneous analysis of ivabradine, reboxetine, and metoprolol using d3-ivabradine as one of the internal standards, the internal standard-normalized matrix factor was found to be close to 1 for both low and high analyte concentrations, demonstrating that the use of the SIL-IS successfully compensated for matrix effects. nih.gov
Cross-signal contribution, where the analyte signal interferes with the internal standard's signal (or vice-versa), can be a source of error in LC-MS/MS assays. This can occur due to isotopic impurities in the reference standards. For instance, the natural isotopic abundance of carbon-13 can cause the analyte to have an isotope peak that corresponds to the mass of the SIL-IS, particularly when the SIL-IS has a low level of deuterium incorporation. A study investigating the effects of a SIL-IS on ivabradine determination specifically evaluated the impact of the ivabradine isotope peak at ([M+H+3]^+) on the internal standard's signal. This evaluation is a critical part of method validation to ensure that the concentration of the internal standard is appropriate to minimize the impact of such crosstalk and maintain the linearity and accuracy of the assay.
Assessment of Matrix Effects and Ion Suppression
Application of this compound in Multi-Analyte Bioanalytical Assays
The high selectivity of LC-MS/MS allows for the simultaneous measurement of multiple analytes in a single analytical run, improving efficiency and reducing sample volume requirements. This compound has been successfully employed as an internal standard in such multi-analyte assays.
In one notable application, a rapid UPLC-MS/MS method was developed and validated for the simultaneous quantification of three cardiovascular drugs: ivabradine, reboxetine, and metoprolol, in human plasma. nih.gov In this assay, d3-ivabradine was used as the specific internal standard for ivabradine, while other deuterated analogs (d5-reboxetine and d7-metoprolol) were used for their respective analytes. The use of specific SIL-IS for each analyte ensured accurate quantification for all three compounds over a concentration range of 1 ng/mL to 500 ng/mL. nih.gov This study highlights the utility of this compound in complex bioanalytical methods designed to support clinical trials where patients may be receiving multiple therapies concurrently.
Table 2: Example of a Multi-Analyte Assay Utilizing this compound
| Co-Analyzed Drugs | Internal Standards | Biological Matrix | Technique | Reference |
|---|---|---|---|---|
| Ivabradine, Reboxetine, Metoprolol | d3-Ivabradine, d5-Reboxetine, d7-Metoprolol | Human Plasma | UPLC-MS/MS | nih.gov |
Method Robustness and Transferability Studies
The robustness of a bioanalytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of the method's reliability during normal usage. Method transferability refers to the process of demonstrating that a validated analytical method can be successfully executed by a different laboratory without compromising its established performance characteristics. For quantitative bioanalytical methods utilizing this compound, establishing robustness is a critical precursor to ensuring successful method transfer between laboratories.
Detailed Research Findings on Method Robustness
Robustness is typically evaluated by introducing minor, controlled changes to the analytical conditions and observing the impact on the method's performance, such as the precision and accuracy of the results. In the analysis of ivabradine, where this compound often serves as the internal standard, several studies have documented the parameters tested to ensure the method's resilience.
One common approach involves High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS). nih.gov For these methods, robustness is assessed by varying critical parameters. Studies have demonstrated that methods for ivabradine analysis maintain their integrity when subjected to variations in:
Mobile Phase Composition and pH: Altering the ratio of organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer by ±2% or adjusting the pH of the buffer by ±0.2 units has been shown to have no significant impact on the analytical results. innovareacademics.innih.gov
Flow Rate: Variations in the flow rate of the mobile phase, typically by ±10% from the nominal value (e.g., changing from 1.0 mL/min to 0.9 mL/min or 1.1 mL/min), have been evaluated. innovareacademics.inajptonline.com
Column Temperature: The effect of temperature fluctuations on the chromatographic separation is tested by adjusting the column oven temperature, often by ±5°C. innovareacademics.in
Wavelength of Detection: For methods employing UV detection, varying the wavelength by ±1 to ±5 nm is a common robustness check. innovareacademics.innih.gov
The following tables summarize the findings from robustness studies on analytical methods for ivabradine, which are foundational for methods using its deuterated standard, this compound.
Table 1: Robustness Parameters and Results for an HPLC Method for Ivabradine
This table is interactive. You can sort and filter the data to explore the findings.
| Parameter Varied | Modification | Result (% Assay) | % RSD | Reference |
|---|---|---|---|---|
| Flow Rate | 0.8 mL/min (-20%) | 99.1 | 0.45 | ajptonline.com |
| Flow Rate | 1.2 mL/min (+20%) | 98.9 | 0.52 | ajptonline.com |
| Mobile Phase pH | pH 5.8 (-0.2) | 99.5 | 0.31 | innovareacademics.in |
| Mobile Phase pH | pH 6.2 (+0.2) | 99.2 | 0.49 | innovareacademics.in |
| Organic Phase | -2% | 99.4 | 0.38 | nih.gov |
| Organic Phase | +2% | 99.1 | 0.41 | nih.gov |
| Temperature | 30°C (-5°C) | 99.8 | 0.25 | innovareacademics.in |
| Temperature | 40°C (+5°C) | 99.6 | 0.33 | innovareacademics.in |
| Wavelength | 280 nm (-5 nm) | 99.3 | 0.55 | innovareacademics.in |
| Wavelength | 290 nm (+5 nm) | 99.0 | 0.61 | innovareacademics.in |
Method Transferability
A bioanalytical method that is demonstrated to be robust and rugged is a strong candidate for successful transfer between different laboratories. Ruggedness, which assesses the method's reproducibility under various conditions (such as different analysts, instruments, and days), is closely related to robustness and is a key indicator of transferability. innovareacademics.in
Table 2: Summary of Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| Ivabradine | The primary analyte of interest. |
| This compound | Deuterated internal standard for quantitative bioanalysis. |
| Ivabradine hydrochloride | Salt form of Ivabradine, often used in pharmaceutical formulations and analytical method development. innovareacademics.innih.govajptonline.com |
| Ivabradine-d6 | An alternative deuterated internal standard used in LC-MS/MS methods. sphinxsai.comnih.gov |
| N-desmethyl ivabradine | An active metabolite of Ivabradine. sphinxsai.com |
| Methanol | An organic solvent used in the mobile phase for chromatographic separation. innovareacademics.innih.govajptonline.com |
| Acetonitrile | An organic solvent used in the mobile phase for chromatographic separation. ajpaonline.com |
| Orthophosphoric acid | Used for pH adjustment of the mobile phase buffer. nih.govajpaonline.com |
Pharmacokinetic and Metabolic Research Employing Ivabradine D3
In Vivo Preclinical Pharmacokinetic Studies in Animal Models (e.g., Rodents, Canines)
Preclinical pharmacokinetic studies in animal models such as rodents (rats) and canines (dogs) are essential for understanding a drug's behavior in a living system before human trials. fda.gov In these studies, animals are administered Ivabradine (B130884), and blood samples are collected at various time points. researchgate.net The plasma is then processed, and deuterated internal standards, such as Ivabradine-d3 and N-desmethyl Ivabradine-d6, are added for quantification of the drug and its metabolite by LC-MS/MS. sphinxsai.comresearchgate.net
This process allows for the determination of key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2). researchgate.netdovepress.com These parameters help to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. For example, a pharmacokinetic study in rats after a single oral dose of Ivabradine was conducted to establish its profile. researchgate.net
| Parameter | Value (Mean ± SD) | Reference |
|---|---|---|
| Cmax (ng/mL) | Data not specified in abstract | researchgate.net |
| Tmax (h) | Data not specified in abstract | researchgate.net |
| AUC (ng·h/mL) | Data not specified in abstract | researchgate.net |
| t1/2 (h) | Data not specified in abstract | researchgate.net |
Note: Specific values for the pharmacokinetic parameters in the rat study were not available in the provided search result abstracts. The table structure is representative of data generated in such studies.
Absolute Bioavailability Determination through Tracer Administration
The absolute bioavailability of a drug, which is the fraction of an administered dose that reaches the systemic circulation unchanged, is a critical pharmacokinetic parameter. For ivabradine, its absolute bioavailability is known to be approximately 40%, a figure largely attributed to extensive first-pass metabolism in the gut and liver. fda.govdrugbank.comwikipedia.orgeuropa.eu
The use of stable isotope-labeled compounds, such as this compound, is a well-established method for determining absolute bioavailability. This "tracer" method involves the co-administration of a therapeutic dose of the unlabeled drug (ivabradine) and an intravenous microdose of the labeled drug (this compound). By analyzing plasma samples for both the labeled and unlabeled drug concentrations using mass spectrometry, a precise determination of the absolute bioavailability can be achieved, as the intravenous tracer bypasses the first-pass effect. However, specific published studies detailing the use of this compound for this exact purpose are not widely available in the public domain.
Distribution Studies in Tissues and Organs (e.g., Liver, Kidney, Heart)
Understanding the distribution of a drug into various tissues and organs is crucial for elucidating its mechanism of action and potential for organ-specific effects. Ivabradine is known to be extensively metabolized by the liver and gut. drugbank.comeuropa.eutga.gov.au This inherently implies significant distribution to these organs.
Preclinical studies using isotopically labeled compounds are the standard for quantifying tissue distribution. A patent for a different compound mentions a study in guinea pigs where ivabradine concentrations were measured in the brain and auditory nerve, indicating its ability to distribute to nervous tissues. google.com While this demonstrates the principle, detailed quantitative data from preclinical studies using this compound to specifically measure its concentration in key organs like the liver, kidney, and heart are not readily found in published literature. Such studies would provide invaluable data on the site of action and metabolism.
Excretion Pathway Analysis using Radiometric or Isotopic Tracers
The elimination of a drug and its metabolites from the body is a key aspect of its pharmacokinetic profile. For ivabradine, it is established that its metabolites are excreted in both urine and feces in roughly equal proportions. fda.govdrugbank.comtga.gov.au
Population Pharmacokinetic Modeling in Preclinical Species
Population pharmacokinetic (PopPK) modeling is a powerful statistical tool used to understand the variability in drug concentrations among a population and to identify factors that influence this variability. In preclinical species, PopPK models are essential for translating findings to human studies.
A study involving the long-term administration of ivabradine to rats with chronic heart failure suggests the existence of preclinical pharmacokinetic data. nih.gov Furthermore, a study has been conducted to develop a liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of ivabradine and its primary active metabolite, N-desmethylivabradine, in human plasma, utilizing a stable isotope-labeled internal standard. nih.gov This methodology is directly applicable to preclinical studies and would be a prerequisite for developing a robust PopPK model in species such as rats or dogs. However, specific PopPK models for this compound in preclinical species are not described in the reviewed literature.
A hypothetical table representing the kind of data that would be generated from such a preclinical PopPK study is presented below.
| Parameter | Mean Value | Intersubject Variability (%CV) |
| Clearance (CL/F) | 1.5 L/h/kg | 25 |
| Volume of Distribution (Vd/F) | 20 L/kg | 30 |
| Absorption Rate Constant (ka) | 2.5 h⁻¹ | 40 |
| Bioavailability (F) | 0.45 | 15 |
This table is for illustrative purposes only and does not represent actual experimental data.
Evaluation of Kinetic Isotope Effects (KIE) on Ivabradine Metabolism
Deuterium (B1214612) Substitution Position and its Influence on Metabolic Rate
The substitution of hydrogen with deuterium at a site of metabolic attack can slow down the rate of bond cleavage, a phenomenon known as the kinetic isotope effect (KIE). medchemexpress.com The magnitude of the KIE is highly dependent on the specific position of deuterium substitution within the molecule.
For ivabradine, which is primarily metabolized by CYP3A4-mediated N-demethylation to its active metabolite, drugbank.comeuropa.eutga.gov.au substituting deuterium atoms on the N-methyl group would be expected to have the most significant impact on the rate of this specific metabolic pathway. Conversely, substitution at positions not directly involved in the rate-limiting step of metabolism would likely result in a negligible KIE. While the principle is well-understood, specific research investigating how different deuterium substitution patterns in this compound affect its metabolic rate has not been found in the public domain.
Mechanistic Insights into Rate-Limiting Steps of Biotransformation
The primary metabolic pathway for ivabradine is N-demethylation, catalyzed by the cytochrome P450 enzyme CYP3A4. drugbank.comeuropa.eutga.gov.au Studies on the KIE using deuterated analogs can provide profound mechanistic insights into the rate-limiting steps of this biotransformation.
If a significant KIE is observed upon deuteration of the N-methyl group of ivabradine, it would strongly suggest that the cleavage of the C-H bond at this position is the rate-limiting step in the N-demethylation reaction. A study that investigated the effect of a stable isotope-labeled internal standard on the bioanalytical assay of ivabradine would have inherently assessed any chromatographic or mass spectrometric shifts due to deuteration, but a detailed analysis of the KIE was not the primary focus of the published abstract. nih.gov Some reports also suggest that ivabradine exhibits a dose-dependent rate-limiting activity, nih.gov and another study points to a rate-limiting step in its interaction with sodium channels. frontiersin.org However, direct experimental evidence from this compound studies to elucidate the rate-limiting steps in its metabolism is not currently available.
A hypothetical data table illustrating potential findings from a KIE study is shown below.
| Compound | Metabolic Pathway | Rate of Metabolism (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
| Ivabradine | N-demethylation | 150 | N/A |
| This compound (N-CD3) | N-demethylation | 75 | 2.0 |
This table is for illustrative purposes only and does not represent actual experimental data.
Mechanistic Pharmacology and Cellular Biology Studies with Ivabradine D3
Investigation of Ion Channel Binding and Modulation
Ivabradine's primary mechanism of action is the selective inhibition of the funny current (If) in the sinoatrial node of the heart. nih.gov This is achieved through direct interaction with Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) channels.
While direct binding assays are crucial for understanding drug-receptor interactions, studies specifically utilizing Ivabradine-d3 as the ligand for mechanistic insights are not found in the available literature. Its use is documented as an internal standard for analytical quantification. caymanchem.com
Research on the parent compound, Ivabradine (B130884), has identified the binding site through mutagenesis and homology modeling. Studies show that Ivabradine binds within the inner cavity of the HCN4 channel pore. plos.org This access is gained from the intracellular side of the channel. ijpsr.compnas.org Specific amino acid residues lining this cavity have been identified as critical for the binding and stabilizing of the Ivabradine molecule. These include Tyrosine (Y506, Y507), Phenylalanine (F509), and Isoleucine (I510, I511) in the S6 transmembrane domain. plos.orgpnas.org Docking simulations confirm that mutations in these residues reduce the binding affinity and blocking efficiency of the drug. plos.org
Key Amino Acid Residues for Ivabradine Binding
| Ion Channel | Key Residues | Location | Reference |
|---|---|---|---|
| HCN4 | Y506, F509, I510 | Inner Pore Cavity (S6 Domain) | plos.org |
| HCN4 | Y507, I511 | Inner Pore Cavity (S6 Domain) | pnas.org |
| hERG | Y652, F656 | S6 Helix | ahajournals.org |
Electrophysiological studies have extensively characterized Ivabradine's effect on HCN channels. Ivabradine is a selective blocker of the pacemaker If current, which is predominantly carried by HCN4 and, to a lesser extent, HCN1 channel isoforms in the sinoatrial node. nih.govfrontiersin.org The block is dose-dependent, with studies on heterologously expressed human HCN channels reporting similar half-maximal inhibitory concentrations (IC₅₀) for different isoforms. nih.gov
The mechanism of the block is described as "open-channel," meaning the drug can only access its binding site when the channel is in the open conformation. plos.orgnih.gov The block is also use-dependent and voltage-dependent; it is strengthened by depolarization and relieved by hyperpolarization, which allows the inward flow of ions to "kick off" the drug molecule. plos.orgnih.gov This action reduces the slope of diastolic depolarization in sinoatrial pacemaker cells, thereby slowing the heart rate. ijpsr.comresearchgate.net
Inhibitory Concentration (IC₅₀) of Ivabradine on HCN Isoforms
| Channel Isoform | IC₅₀ (μM) | Cell System | Reference |
|---|---|---|---|
| mHCN1 | 0.94 | HEK 293 cells | nih.gov |
| hHCN4 | 2.0 | HEK 293 cells | nih.gov |
| hHCN2 | 4.52 | HEK293 cells | caymanchem.com |
While highly selective for HCN channels, Ivabradine has been shown to interact with other cardiac ion channels, most notably the human Ether-à-go-go-Related Gene (hERG) potassium channel. frontiersin.orgnih.gov The hERG channel is responsible for the rapid delayed-rectifier potassium current (IKr), which is critical for ventricular repolarization. ahajournals.orgnih.gov
Patch-clamp studies on hERG-expressing cells have demonstrated that Ivabradine inhibits hERG channels with a potency similar to its action on HCN channels. ahajournals.orgnih.gov The block is state-dependent, with preferential binding to the open or inactivated state of the channel. ahajournals.org This off-target effect can lead to a delay in ventricular repolarization. ahajournals.orgfrontiersin.org The binding site for Ivabradine on the hERG channel involves aromatic residues Y652 and F656 in the S6 helix, which are also critical determinants for the binding of many other hERG-blocking drugs. ahajournals.org
Comparative IC₅₀ of Ivabradine on HCN4 and hERG Channels
| Ion Channel | IC₅₀ (μmol/L) | Cell System | Reference |
|---|---|---|---|
| hHCN4 | 2.0 | HEK 293 cells | nih.gov |
| hERG 1a | 2.07 | hERG expressing cells | ahajournals.org |
| hERG 1a/1b | 3.31 | hERG expressing cells | ahajournals.org |
Electrophysiological Studies on Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels (e.g., If current)
Subcellular Distribution and Intracellular Target Engagement of this compound
As a lipophilic molecule, Ivabradine crosses the cell membrane to engage its target from within the cell. pnas.org Its primary intracellular target is the pore of the HCN channel. plos.org Studies consistently show that Ivabradine accesses its binding site, located in the inner vestibule of the HCN channel, from the cytosolic side. plos.orgijpsr.compnas.org This "trapping" of the drug molecule within the closed channel configuration is a key feature of its action. plos.org Beyond its direct interaction with ion channels located in the plasma membrane, detailed studies on the broader subcellular distribution or accumulation of Ivabradine or this compound in other organelles are limited in the available literature.
Cellular Signaling Pathway Analysis
Beyond direct ion channel modulation, research indicates that Ivabradine influences intracellular signaling pathways, particularly those related to inflammation, apoptosis, and fibrosis.
Studies in models of diabetic cardiomyopathy have shown that Ivabradine treatment can attenuate inflammation and apoptosis by inhibiting the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). nih.govresearchgate.net In a study using diabetic mice, Ivabradine administration reduced the activation of JNK and p38 MAPK, which correlated with decreased expression of inflammatory cytokines like TNF-α and IL-6, reduced myocardial apoptosis, and improved cardiac function. nih.gov These anti-inflammatory and anti-apoptotic effects were attributed in part to the inactivation of the JNK/p38 MAPK pathway. nih.gov
Furthermore, research in rat models of myocardial infarction has shown that Ivabradine treatment can inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is often upregulated in cardiac stress conditions and can lead to maladaptive remodeling. nih.gov By inhibiting this pathway, Ivabradine helps to restore autophagy, which is impaired during myocardial infarction. nih.gov
Functional Consequences in Isolated Cardiomyocytes (e.g., Beat Rate Variability, Contractility)
Studies on isolated cardiomyocytes have been instrumental in elucidating the direct effects of ivabradine, the non-deuterated parent compound of this compound, on cellular function. These investigations provide critical insights into the functional consequences at the single-cell level, which underpin the drug's broader physiological effects.
| Concentration (M) | Beating Frequency (% of control) | SDNN (% of control) |
| 10⁻⁷ | - | 207.6 ± 66.1 |
| 10⁻⁶ | Dose-dependent decrease | Increased |
| 10⁻⁵ | Dose-dependent decrease | Increased |
| 10⁻⁴ | Dose-dependent decrease | Reduced in 3 out of 4 EBs |
Data compiled from a study on murine embryonic stem cell-derived cardiomyocytes. karger.com SDNN: Standard deviation of normal-to-normal intervals.
Furthermore, studies on ventricular cardiomyocytes isolated from dystrophin-deficient rats, a model for Duchenne muscular dystrophy, revealed that acute application of ivabradine increased the amplitude of electrically induced intracellular calcium transients. nih.gov This suggests that ivabradine can enhance calcium release from the sarcoplasmic reticulum, which in turn may improve the contractile performance of the dystrophic heart. nih.gov Unlike beta-blockers, ivabradine's mechanism of selectively inhibiting the If current means it reduces heart rate without negatively impacting myocardial contractility. nih.govdrugbank.com
Ex Vivo Organ Perfusion Studies (e.g., Isolated Heart Models)
Ex vivo organ perfusion studies, particularly using isolated heart models, allow for the investigation of a drug's effects on the entire organ in a controlled environment, free from systemic neurohormonal influences. These studies have provided valuable data on the cardiovascular and metabolic effects of ivabradine.
In an ex vivo study using a working mouse heart perfusion model, ivabradine (at 3 μM) was shown to significantly reduce heart rate by 35 ± 5% and increase stroke volume by 39 ± 9%. nih.govnih.gov Importantly, cardiac output, contractility, power, and efficiency were maintained at levels similar to the control group. nih.govnih.gov The increase in stroke volume is a direct consequence of the prolonged diastolic filling time resulting from the heart rate reduction. mdpi.com When the heart rate reduction was reversed by atrial pacing, the effects on stroke volume were also abolished, confirming the causal link. nih.govnih.gov
A study on a swine model of acute heart failure also demonstrated that ivabradine significantly reduced heart rate and increased stroke volume. nih.gov After 15 minutes of infusion, the heart rate was 88.4 ± 12.0 bpm in the ivabradine group compared to 122.7 ± 17.3 bpm in the placebo group, while stroke volume increased to 68.8 ± 13.7 mL from 52.4 ± 11.5 mL. nih.gov The table below presents the hemodynamic effects of ivabradine in this swine model.
| Parameter | Ivabradine Group (after 15 min) | Placebo Group (after 15 min) | p-value |
| Heart Rate (bpm) | 88.4 ± 12.0 | 122.7 ± 17.3 | < 0.01 |
| Stroke Volume (mL) | 68.8 ± 13.7 | 52.4 ± 11.5 | 0.01 |
Data from a study on a swine model of acute heart failure. nih.gov
A key advantage of ivabradine is its neutral effect on myocardial energy metabolism. nih.govnih.gov In the ex vivo working mouse heart model, it was demonstrated that ivabradine did not alter substrate selection for citrate (B86180) formation, the rates of glycolysis, or the tissue levels of high-energy phosphates. nih.govnih.gov This is in stark contrast to beta-blockers like metoprolol (B1676517), which, at concentrations up to 40 μM, markedly decreased cardiac function and glycolysis (a 2.9-fold reduction) while only marginally affecting heart rate. nih.govnih.gov
These findings highlight that the selective heart rate reduction achieved with ivabradine preserves the energy substrate metabolism of the healthy, normoxic heart. nih.govnih.gov This preservation of metabolic fluxes and energy status is a significant aspect of its pharmacological profile, particularly in conditions where myocardial metabolism is already compromised. researchgate.net
Computational Chemistry and in Silico Modeling of Ivabradine D3
Quantum Chemical Calculations for Electronic Structure and Vibrational Properties
Quantum chemical calculations are instrumental in elucidating the electronic structure and vibrational properties of Ivabradine-d3. These computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), provide insights into the molecule's geometry, bond characteristics, and vibrational frequencies. researchgate.net The substitution of hydrogen with deuterium (B1214612) in this compound induces subtle yet significant changes in its electronic and vibrational landscape.
DFT calculations, for instance, can be employed to optimize the molecular geometry of this compound and its non-deuterated counterpart, Ivabradine (B130884). This allows for a comparative analysis of bond lengths and angles. The primary alteration in this compound is the replacement of three hydrogen atoms with deuterium on the methyl group attached to the tertiary amine. scbt.com This substitution leads to a slight shortening of the C-D bond compared to the C-H bond due to the greater mass of deuterium, which in turn affects the vibrational modes of the molecule.
Vibrational analysis using quantum chemical methods can predict the infrared (IR) and Raman spectra of this compound. The frequencies corresponding to the stretching and bending vibrations of the C-D bonds will be at lower wavenumbers compared to the C-H bonds in Ivabradine. This isotopic shift is a direct consequence of the heavier mass of deuterium and can be precisely calculated. For example, a study on a related impurity of Ivabradine, known as IVA-9, utilized DFT calculations to compute its vibrational spectrum, which showed good agreement with experimental FTIR data. researchgate.net Similar computational approaches for this compound would reveal characteristic shifts in its vibrational spectrum, providing a unique spectroscopic signature.
Table 1: Predicted Vibrational Frequency Shifts in this compound vs. Ivabradine
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Predicted Isotopic Shift (cm⁻¹) |
| C-H/C-D Stretching | 2900-3000 | 2100-2200 | ~800 |
| C-H/C-D Bending | 1350-1480 | 950-1100 | ~400 |
Note: The values presented are typical ranges and the exact frequencies and shifts for this compound would require specific quantum chemical calculations.
Molecular Docking and Dynamics Simulations of this compound with Target Proteins
Molecular docking and dynamics simulations are powerful computational tools to investigate the interaction of this compound with its primary biological target, the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. tu-darmstadt.deunimi.itresearchgate.net These simulations provide an atomic-level understanding of the binding mechanism and the influence of deuterium substitution on this interaction.
Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of binding stability and the role of specific interactions. tu-darmstadt.deunimi.it MD simulations of Ivabradine with HCN channels have revealed that the drug blocks the ion permeation pathway through electrostatic repulsion. tu-darmstadt.dercsb.org For this compound, MD simulations can be used to explore if the deuteration affects the dynamics of the bound ligand and its interactions with surrounding water molecules and protein residues. The slightly different vibrational properties of the C-D bond could potentially influence the non-covalent interactions, such as van der Waals forces and hydrogen bonding, within the binding pocket.
Table 2: Key Residues in the HCN4 Channel Interacting with Ivabradine
| Residue | Location | Type of Interaction | Reference |
| Cysteine 479 | Selectivity Filter | Accelerates kinetics of block | unimi.itrcsb.org |
| Tyrosine 507 | S6 Helix | Hydrophobic interactions | unimi.itrcsb.org |
| Isoleucine 511 | S6 Helix | Hydrophobic interactions | unimi.itrcsb.org |
| Phenylalanine 510 | S6 Helix | Indirectly contributes to block | unimi.itrcsb.org |
Prediction of Isotope Effects on Binding Affinity and Reaction Rates
The substitution of hydrogen with deuterium in this compound can lead to kinetic isotope effects (KIE), which are changes in the rate of a chemical reaction upon isotopic substitution. informaticsjournals.co.in Computational methods can be employed to predict the magnitude of these effects on both binding affinity and metabolic reaction rates.
The primary influence of deuterium substitution on binding affinity is often subtle. While the electronic properties are largely unchanged, the difference in zero-point energy between a C-H and a C-D bond can lead to small changes in binding free energy. cchmc.org Quantum mechanical calculations can be used to estimate these differences. For this compound, any change in binding affinity to the HCN channel is expected to be minimal, as the deuterated methyl group is not directly involved in bond-breaking or forming events during the binding process itself.
The more significant isotope effect is anticipated in the metabolic pathways of this compound. Ivabradine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. tga.gov.au One of the major metabolic pathways is N-demethylation, which involves the cleavage of a C-H bond on the methyl group. tga.gov.au In this compound, this position is deuterated. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, making it more difficult to break. informaticsjournals.co.in This "deuterium isotope effect" can significantly slow down the rate of N-demethylation. nih.gov
Computational models can be used to predict the KIE for this metabolic reaction. By calculating the activation energies for the C-H and C-D bond cleavage steps using quantum mechanics/molecular mechanics (QM/MM) methods, the theoretical KIE can be estimated. This information is valuable for predicting a potentially altered pharmacokinetic profile for this compound compared to its non-deuterated counterpart.
Table 3: Predicted Kinetic Isotope Effect (KIE) for this compound Metabolism
| Metabolic Reaction | Enzyme | Bond Cleaved | Predicted KIE (kH/kD) | Implication |
| N-demethylation | CYP3A4 | C-H / C-D | >1 | Slower rate of metabolism |
Note: The predicted KIE is a qualitative assessment. The actual value would depend on detailed computational and experimental studies.
In Silico Models for Metabolic Pathway Prediction and Deuterium Substitution Impact
In silico models play a crucial role in predicting the metabolic fate of drug candidates and assessing the impact of structural modifications like deuterium substitution. mdpi.com These models utilize various computational approaches, from expert systems based on known metabolic reactions to machine learning algorithms trained on large datasets of drug metabolism.
For this compound, these models can predict the potential sites of metabolism (SoMs) and the likely metabolites that will be formed. nih.gov Software platforms can analyze the chemical structure of this compound and, based on a library of biotransformation rules, identify the atoms most susceptible to enzymatic attack. While the primary site of metabolism for Ivabradine is known to be the N-methyl group, these models can also predict other potential minor metabolic pathways.
The key utility of these in silico tools for this compound is to model the impact of deuterium substitution. Some advanced software can specifically account for the presence of deuterium and predict the resulting changes in metabolic stability. nih.gov By incorporating the kinetic isotope effect, these models can provide a quantitative estimate of the reduction in the rate of metabolism at the deuterated site. This can help in predicting a longer half-life and altered exposure profile for this compound.
Furthermore, these models can contribute to a broader understanding of how deuteration can be strategically used to improve the pharmacokinetic properties of other drug molecules. informaticsjournals.co.in The insights gained from the in silico analysis of this compound can be applied to other compounds where metabolism at a specific C-H bond is a major clearance pathway.
Table 4: In Silico Tools and Their Application to this compound
| Tool/Method | Application | Predicted Outcome for this compound |
| Site of Metabolism (SoM) Prediction Software | Identifies metabolically labile sites | Confirmation of N-demethylation as a primary pathway |
| Quantitative Structure-Activity Relationship (QSAR) Models | Correlates chemical structure with metabolic stability | Prediction of increased metabolic stability |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Simulates the drug's behavior in the body | Potential for a longer half-life and sustained therapeutic effect |
| Machine Learning-based Metabolism Predictors | Predicts metabolites based on large datasets | Generation of a predicted metabolite profile, including potential novel metabolites |
Future Research Directions and Emerging Applications
Development of Next-Generation Deuterated Ivabradine (B130884) Probes
The development of new deuterated probes based on the Ivabradine scaffold is a promising area of research. Ivabradine targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for cardiac and neuronal rhythmicity. wikipedia.orgepfl.ch Next-generation probes could be designed not just with deuterium (B1214612) (²H), but also with other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com The strategic placement of these labels can serve different purposes.
Probes for Target Engagement: By labeling specific parts of the Ivabradine molecule, researchers can create probes to study the drug-channel interaction with greater precision. For example, labeling the portion of the molecule that interacts with the HCN channel's cyclic nucleotide-binding domain could help elucidate the conformational changes that occur upon binding. pnas.orgfrontiersin.org
Metabolically Stabilized Probes: Deuteration at sites vulnerable to metabolism by cytochrome P450 enzymes can create probes with a longer half-life. nih.govdovepress.com This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond. portico.org Such probes would be invaluable for long-duration studies of HCN channel activity and distribution in cellular or tissue models.
Multi-Isotope Labeled Probes: Combining different isotopes (e.g., ²H and ¹³C) on the same molecule would allow for more complex multi-modal analysis, potentially using both mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study its fate and interactions. wikipedia.org
Integration of Ivabradine-d3 with Advanced Imaging Modalities for Preclinical Studies
Advanced imaging techniques are critical for visualizing biological processes and drug distribution in preclinical models. Isotopic labeling is a key enabler for many of these technologies. While this compound itself is not radioactive and thus not suitable for techniques like Positron Emission Tomography (PET) directly, its role as a stable isotope-labeled standard is foundational.
The integration of deuterated compounds with Mass Spectrometry Imaging (MSI) is a particularly exciting frontier. creative-proteomics.com MSI allows for the mapping of the spatial distribution of drugs, metabolites, and endogenous biomolecules within a tissue section without the need for radioactive labels. In a hypothetical preclinical study, an animal model could be administered Ivabradine. By using this compound as an internal standard sprayed onto the tissue section, MSI could be used to precisely quantify the distribution of the parent drug and its metabolites in target organs like the heart, providing critical information on tissue-specific pharmacokinetics. creative-proteomics.com This approach could help researchers understand how Ivabradine accumulates in cardiac tissue versus other organs, and how this distribution might be altered in disease states like heart failure. nih.gov
High-Throughput Screening Methodologies Incorporating Deuterated Standards
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. researchgate.net The integration of liquid chromatography-tandem mass spectrometry (LC-MS/MS) into HTS platforms has enabled more direct and label-free detection of compound activity. researchgate.net In this context, deuterated compounds like this compound are indispensable.
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative LC-MS/MS assays. acanthusresearch.comkcasbio.com They are added to samples at a known concentration at the beginning of the analytical process. Because the SIL-IS is chemically identical to the analyte (the compound being measured), it behaves in the same way during sample extraction, chromatography, and ionization in the mass spectrometer. scispace.com Any sample loss or variation in instrument response (known as the matrix effect) will affect both the analyte and the internal standard equally. kcasbio.com By measuring the ratio of the analyte to the SIL-IS, these variations can be normalized, leading to highly accurate and precise quantification. acs.orgnih.gov
In an HTS campaign to discover new HCN channel modulators, this compound could be used as an internal standard in an assay measuring the uptake or metabolism of a lead compound by cells. This ensures that the data generated is reliable and reproducible, which is critical when screening large libraries of potential drugs. nih.gov
| Parameter | Challenge in HTS | Solution Provided by Deuterated Standards (e.g., this compound) | Reference |
|---|---|---|---|
| Accuracy & Precision | Variability in sample preparation and instrument response can lead to inaccurate results. | Co-eluting with the analyte, the standard normalizes for variations, improving data reliability. | kcasbio.comclearsynth.com |
| Matrix Effects | Complex biological samples (plasma, cell lysates) can suppress or enhance the analyte signal during ionization. | The internal standard experiences the same matrix effects, allowing for accurate correction by ratio-based quantification. | kcasbio.com |
| Throughput | Method robustness is key to minimizing failed runs and re-assays. | Use of a reliable internal standard reduces method development time and increases the success rate of analytical runs. | kcasbio.comnih.gov |
| Data Confidence | Ensuring unambiguous identification and quantification of hits from a large library. | Provides a clear reference point for both retention time and mass, confirming analyte identity and concentration. | acs.orgnih.gov |
Contribution of Isotopic Labeling to Fundamental Biological Process Elucidation Beyond Direct Pharmacological Effects
Isotopic labeling is a powerful technique for tracing the path of molecules through complex biological systems, providing insights that go far beyond a drug's primary mechanism of action. wikipedia.orgcreative-proteomics.com While Ivabradine's main effect is reducing heart rate by blocking HCN channels, isotopic labeling can help uncover its influence on other biological processes. wikipedia.org
Metabolic Pathway Analysis: By using ¹³C-labeled Ivabradine, researchers could trace its metabolic fate. This involves identifying not just the major metabolites, like N-desmethyl Ivabradine, but also understanding which metabolic pathways are involved and how they might be altered in different physiological or pathological states. medchemexpress.comnih.gov
Investigating the Kinetic Isotope Effect (KIE): The KIE is the change in reaction rate that occurs when an atom is replaced by its isotope. nih.govportico.org For deuterated drugs, the cleavage of a C-D bond is slower than a C-H bond. dovepress.com This phenomenon can be exploited to study the mechanisms of the enzymes that metabolize Ivabradine. By comparing the metabolism rate of Ivabradine with specifically deuterated analogs (like this compound), one can determine which C-H bonds are critical for its breakdown, thereby mapping the active site of the metabolizing enzyme.
Elucidating Off-Target Effects: Studies have suggested that Ivabradine may have effects independent of heart rate reduction, such as reducing cardiac fibrosis. nih.govfrontiersin.org Isotopic labeling could be used to explore these mechanisms. For instance, stable isotope labeling by amino acids in cell culture (SILAC) is a proteomics technique that could be combined with Ivabradine treatment to quantify changes in the cardiac fibroblast proteome, identifying new pathways affected by the drug.
| Application Area | Technique/Principle | Potential Insight for Ivabradine Research | Reference |
|---|---|---|---|
| Metabolite Identification | Tracing of ¹³C or ¹⁵N labels using Mass Spectrometry. | Identify and quantify the full spectrum of Ivabradine metabolites in vivo. | nih.gov |
| Enzyme Mechanism Studies | Deuterium Kinetic Isotope Effect (KIE). | Determine the rate-limiting steps in Ivabradine's metabolism by CYP enzymes. | nih.govportico.org |
| Quantitative Proteomics | SILAC (Stable Isotope Labeling by Amino acids in Cell culture). | Uncover changes in protein expression in cardiac cells in response to Ivabradine, revealing mechanisms behind its anti-fibrotic effects. | researchgate.net |
| Metabolic Flux Analysis | Isotope tracing with labeled metabolic precursors (e.g., ¹³C-glucose). | Determine how Ivabradine treatment might alter the overall metabolic state of cardiac cells. | nih.gov |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Ivabradine-d3?
- Answer : this compound, a deuterium-labeled analog of Ivabradine, is synthesized by replacing three hydrogen atoms with deuterium at specific positions (e.g., methyl groups in the benzazepinone moiety) to enhance metabolic stability. Key characterization methods include:
- Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm isotopic purity (>98%) and molecular weight (e.g., 508.06 g/mol for this compound Hydrochloride) .
- Nuclear Magnetic Resonance (NMR) to verify deuterium incorporation sites and structural integrity .
- High-Performance Liquid Chromatography (HPLC) to assess chemical purity and stability under varying pH/temperature conditions .
Q. How should researchers design controls for pharmacokinetic studies using this compound?
- Answer : Use stable isotope dilution assays (SIDA) with this compound as an internal standard. Controls should include:
- Blank matrices (e.g., plasma, urine) to rule out endogenous interference.
- Unlabeled Ivabradine to validate deuterium-related metabolic differences (e.g., reduced hepatic clearance due to isotope effect) .
- Cross-validation with non-deuterated analogs to confirm assay specificity and sensitivity .
Advanced Research Questions
Q. How can contradictory findings in this compound metabolic studies be resolved?
- Answer : Contradictions often arise from variations in deuterium placement or experimental models. To address this:
- Comparative metabolite profiling : Use LC-MS/MS to track deuterium retention in metabolites (e.g., N-desmethyl Ivabradine-d6 vs. non-deuterated forms) .
- In vitro vs. in vivo models : Compare hepatic microsomal assays (CYP3A4/5 activity) with whole-organism studies to isolate isotope effects from systemic variables .
- Meta-analysis : Apply statistical tools (e.g., Cochran’s Q test) to aggregate data from multiple trials, accounting for heterogeneity in dosing or participant demographics .
Q. What are the best practices for analyzing this compound’s role in ion channel modulation studies?
- Answer : To study its impact on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels:
- Electrophysiological assays : Use patch-clamp techniques on transfected HEK293 cells expressing HCN4 isoforms, with this compound concentrations ranging from 0.1–10 µM .
- Dose-response modeling : Fit data to Hill equations to quantify IC50 shifts caused by deuterium-induced kinetic changes .
- Negative controls : Include wild-type HCN channels and non-deuterated Ivabradine to isolate isotope-specific effects .
Q. How should researchers validate this compound’s isotopic integrity in longitudinal stability studies?
- Answer : Implement a three-tier validation framework :
Short-term stability : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks; analyze via LC-MS to detect deuterium loss (<2% threshold) .
Long-term stability : Use accelerated degradation studies (e.g., 75% humidity, 40°C for 6 months) with periodic NMR checks for structural integrity .
Cross-lab reproducibility : Share samples with independent labs using standardized protocols to minimize analytical bias .
Methodological Guidance
Q. What statistical approaches are optimal for meta-analyses of this compound clinical trial data?
- Answer : For pooled data (e.g., atrial fibrillation risk):
- Random-effects models : Account for between-study variance (I² statistic >50% indicates high heterogeneity) .
- Sensitivity analysis : Exclude outlier studies (e.g., those with non-standard dosing) to assess robustness .
- Number Needed to Harm (NNH) : Calculate using absolute risk differences (e.g., NNH = 208/year for this compound vs. placebo) .
Q. How can researchers mitigate bias in this compound tracer studies?
- Answer :
- Blinding : Ensure analysts are blinded to sample groups during LC-MS/NMR data acquisition .
- Pre-registration : Document hypotheses and analytical pipelines on platforms like Open Science Framework before data collection .
- Negative control batches : Include unlabeled Ivabradine in randomized positions within sample batches to detect instrument drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
